molecular formula C13H15NO3 B3383171 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid CAS No. 396129-93-4

2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid

Cat. No. B3383171
CAS RN: 396129-93-4
M. Wt: 233.26 g/mol
InChI Key: CQHQRANYGPPLRE-UHFFFAOYSA-N
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Description

2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid is a chemical compound with the molecular formula C8H13NO3 . It is a solid substance at room temperature . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H13NO3 . The molecular weight of this compound is 171.2 .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 171.2 .

Safety and Hazards

The safety information available indicates that 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Mechanism of Action

Target of Action

The primary target of 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid, also known as Apixaban, is the activated factor X (FXa) in the blood coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a key step in blood clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding inhibits both free and prothrombinase- and clot-bound FXa activity, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the blood coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction of thrombin generation, which indirectly inhibits platelet aggregation . Therefore, the downstream effect of Apixaban’s action is a decrease in blood clot formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Apixaban is rapidly absorbed, with maximum concentration occurring 3-4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of Apixaban’s action primarily involve the reduction of thrombin generation and, consequently, the inhibition of platelet aggregation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s worth noting that the pharmacokinetics of Apixaban are consistent across a broad range of patients, suggesting that individual patient characteristics may have a more significant impact on its action than environmental factors .

properties

IUPAC Name

2-(2-oxopiperidin-1-yl)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-11-8-4-5-9-14(11)12(13(16)17)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHQRANYGPPLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282655
Record name 2-Oxo-α-phenyl-1-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

396129-93-4
Record name 2-Oxo-α-phenyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396129-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-α-phenyl-1-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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